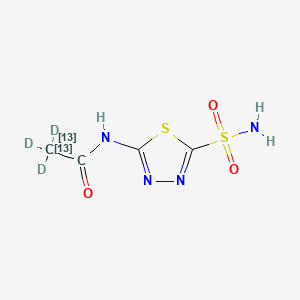
Rimsulfuron-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rimsulfuron-d6 is a deuterium-labeled derivative of rimsulfuron, a sulfonylurea herbicide. This compound is primarily used in scientific research to study the behavior and metabolism of rimsulfuron in various environments. The deuterium labeling allows for precise tracking and quantification during experiments, making it a valuable tool in agricultural and environmental studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rimsulfuron-d6 involves the incorporation of deuterium atoms into the rimsulfuron molecule This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production process is optimized to maximize yield and minimize the use of expensive deuterated reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Rimsulfuron-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of sulfonic acids, while reduction may yield sulfonamides.
Wissenschaftliche Forschungsanwendungen
Rimsulfuron-d6 is widely used in scientific research for various applications, including:
Chemistry: It is used to study the chemical behavior and reactivity of rimsulfuron in different environments.
Biology: It is used to investigate the metabolism and distribution of rimsulfuron in plants and soil.
Medicine: It is used as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of rimsulfuron.
Industry: It is used in the development and optimization of herbicidal formulations and application methods.
Wirkmechanismus
Rimsulfuron-d6 exerts its effects by inhibiting the enzyme acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the accumulation of toxic intermediates and ultimately results in the death of the target plants. The deuterium labeling allows for precise tracking of the compound’s distribution and metabolism, providing valuable insights into its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicosulfuron: Another sulfonylurea herbicide with similar properties and applications.
Thifensulfuron-methyl: A sulfonylurea herbicide used for post-emergence control of broadleaf weeds.
Chlorimuron-ethyl: A sulfonylurea herbicide used for pre- and post-emergence control of broadleaf weeds.
Uniqueness of Rimsulfuron-d6
This compound is unique due to its deuterium labeling, which allows for precise tracking and quantification in scientific studies. This makes it an invaluable tool for researchers studying the behavior, metabolism, and environmental impact of rimsulfuron. The deuterium labeling also provides insights into the pharmacokinetic and metabolic profiles of the compound, which are essential for optimizing its use in agricultural and environmental applications.
Eigenschaften
Molekularformel |
C14H17N5O7S2 |
|---|---|
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
1-[4,6-bis(trideuteriomethoxy)pyrimidin-2-yl]-3-(3-ethylsulfonylpyridin-2-yl)sulfonylurea |
InChI |
InChI=1S/C14H17N5O7S2/c1-4-27(21,22)9-6-5-7-15-12(9)28(23,24)19-14(20)18-13-16-10(25-2)8-11(17-13)26-3/h5-8H,4H2,1-3H3,(H2,16,17,18,19,20)/i2D3,3D3 |
InChI-Schlüssel |
MEFOUWRMVYJCQC-XERRXZQWSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC=N2)S(=O)(=O)CC)OC([2H])([2H])[2H] |
Kanonische SMILES |
CCS(=O)(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


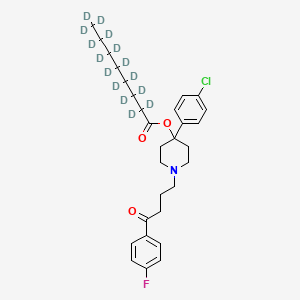
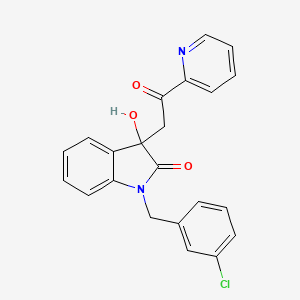

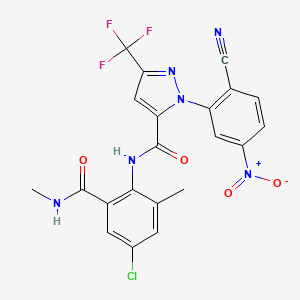
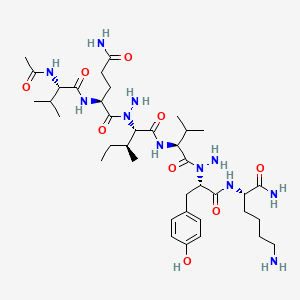
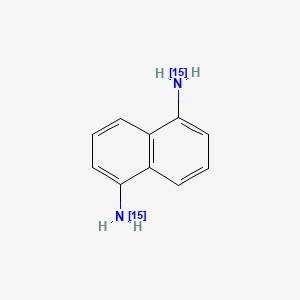
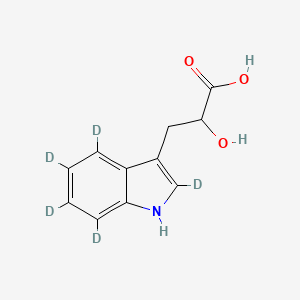
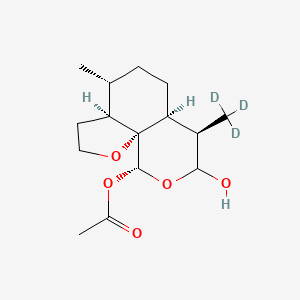
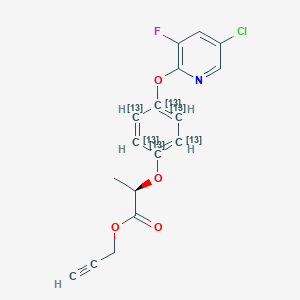
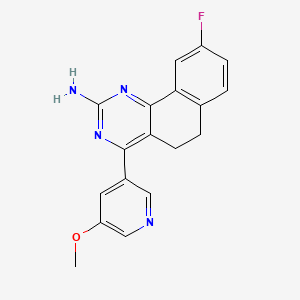
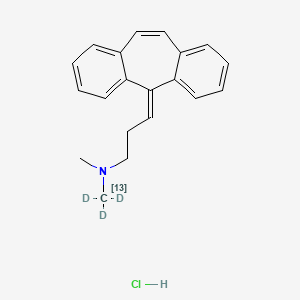
![2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12420488.png)
